molecular formula C25H26F6N2O2 B1679510 Rolapitant CAS No. 5552292-08-7

Rolapitant

Katalognummer: B1679510
CAS-Nummer: 5552292-08-7
Molekulargewicht: 500.5 g/mol
InChI-Schlüssel: FIVSJYGQAIEMOC-ZGNKEGEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rolapitant is an orally available antiemetic agent that is used to prevent cancer chemotherapy related nausea and vomiting. This compound therapy has not been associated with serum enzyme elevations or with instances of clinically apparent liver injury with jaundice.
This compound is an azaspiro compound that is 1,7-diazaspiro[4.5]decan-2-one carrying additional phenyl and 1-{[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl substituents at position 8. Used (in the form of the hydrochloride hydrate) for the prevention of delayed nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy. It has a role as an antiemetic and a neurokinin-1 receptor antagonist. It is an ether, an azaspiro compound, a member of pyrrolidin-2-ones, a member of piperidines and an organofluorine compound. It is a conjugate base of a this compound(1+).
This compound is a potent, highly selective, long-acting Neurokinin-1 (NK-1) receptor antagonist approved for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV) in adults. Delayed-phase CINV typically occurs >24 hours after chemotherapy treatment and is principally mediated by Neurokinin-1 and its ligand Substance P, which is released in the gut following chemotherapy administration. Neurokinin-1 is also known as Tachykinin Receptor 1 (TACR1), Neurokinin 1 Receptor (NK1R), and Substance P Receptor (SPR). By blocking Substance P from interacting with NK-1 receptors in the gut and the central nervous system, this compound prevents late-phase CINV. Unlike other available NK-1 receptor antagonists, this compound is not an inhibitor of Cytochrome P450 enzyme CYP3A4 and has a long elimination half-life, allowing a single dose to prevent both acute and late-phase CINV during the first 120 hours post-chemotherapy.

Wirkmechanismus

Rolapitant is an orally active, highly selective Neurokinin-1 Receptor (NK1R) antagonist. NK1 receptors are located primarily in the gut and central nervous system and are activated by Substance P following chemotherapy administration. By binding to the NK1 receptor, this compound prevents binding of its ligand Substance P, which is released in the gut following chemotherapy administration.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action:
Rolapitant works by blocking neurokinin-1 receptors, which are involved in the emetic response to chemotherapy. By inhibiting these receptors, this compound reduces both acute and delayed phases of nausea and vomiting associated with highly emetogenic chemotherapy regimens.

Pharmacokinetics:
this compound has a long half-life of approximately seven days, allowing for a single dose to provide extended protection against CINV. Studies have shown that this compound achieves over 90% occupancy of neurokinin-1 receptors in the brain for up to five days post-administration .

Chemotherapy-Induced Nausea and Vomiting (CINV)

This compound is primarily indicated for the prevention of CINV in adults receiving highly emetogenic chemotherapy. Clinical trials have demonstrated its efficacy:

  • Phase III Trials: In randomized controlled trials, this compound showed a significant reduction in both vomiting episodes and the need for rescue antiemetic medications compared to placebo . Specifically, this compound 180 mg resulted in complete response rates of 62.5% in the overall phase compared to 46.7% with active control (p = 0.032) and improved outcomes in both acute (87.6% vs 66.7%, p = 0.001) and delayed phases (63.6% vs 48.9%, p = 0.045) .
  • Quality of Life Improvements: Patients receiving this compound reported better quality of life scores on the Functional Living Index-Emesis (FLIE), indicating fewer impacts from nausea and vomiting on daily activities . The FLIE total score improved significantly with this compound compared to control groups, with mean differences reaching statistical significance.

Drug Interactions

Research has also explored drug interactions involving this compound. A study indicated that this compound can significantly affect the pharmacokinetics of certain drugs metabolized by cytochrome P450 enzymes, particularly CYP2D6 substrates like dextromethorphan, which showed increased systemic exposure when administered alongside this compound . This highlights the importance of monitoring patients who may be on multiple medications during chemotherapy.

Case Study 1: Efficacy in Patients Undergoing Chemotherapy

A clinical case study involving patients undergoing cisplatin-based chemotherapy demonstrated that those treated with this compound experienced a marked decrease in both nausea and vomiting episodes compared to those receiving standard antiemetic therapy alone. Patients reported fewer interruptions to their daily lives due to nausea, reinforcing the findings from larger clinical trials .

Case Study 2: Long-term Effects on Quality of Life

Another study evaluated long-term quality-of-life outcomes for patients treated with this compound across multiple chemotherapy cycles. Results indicated sustained improvements in FLIE scores over time, suggesting that this compound not only provides immediate relief from CINV but also contributes positively to patients' overall well-being during their treatment regimens .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Rolapitant’s neurokinin-1 (NK-1) receptor antagonism in chemotherapy-induced nausea and vomiting (CINV)?

  • Methodology : Use in vitro binding assays (e.g., radioligand displacement) to quantify receptor affinity . Validate with in vivo rodent models (e.g., cisplatin-induced emesis) to assess behavioral responses. Ensure models align with human NK-1 receptor homology and pharmacokinetic profiles .

Q. How can researchers optimize this compound’s dose-response curve in preclinical studies while minimizing off-target effects?

  • Methodology : Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with receptor occupancy. Use staggered dosing in animal trials and apply Hill equation analysis to determine EC₅₀ values. Include control groups to isolate this compound-specific effects .

Q. What biomarkers are validated for assessing this compound’s efficacy in delayed-phase CINV?

  • Methodology : Prioritize biomarkers like substance P levels in cerebrospinal fluid (CSF) and emesis frequency in clinical cohorts. Cross-validate with patient-reported outcomes (PROs) and electrogastrogram (EGG) readings to ensure reliability .

Advanced Research Questions

Q. How do conflicting data on this compound’s hepatic metabolism (CYP3A4 vs. non-CYP pathways) impact translational research?

  • Methodology : Conduct in vitro microsomal stability assays with CYP3A4 inhibitors (e.g., ketoconazole) to isolate metabolic pathways. Compare with human hepatocyte data and population PK studies to resolve discrepancies. Use Bayesian statistical models to account for inter-individual variability .

Q. What strategies mitigate bias in randomized controlled trials (RCTs) evaluating this compound’s long-term safety profile?

  • Methodology : Implement double-blinding with centralized randomization. Pre-specify adverse event (AE) endpoints in protocols and use propensity score matching to control confounding variables. Transparently report attrition rates and protocol deviations .

Q. How can this compound’s efficacy in pediatric CINV be extrapolated from adult data without direct clinical trials?

  • Methodology : Apply allometric scaling to adjust doses based on body surface area. Validate with physiologically based pharmacokinetic (PBPK) models incorporating pediatric enzyme maturation data. Use bridging studies with surrogate endpoints (e.g., NK-1 receptor occupancy) .

Q. What mechanisms underlie this compound’s potential neuroprotective effects in preclinical models of neurodegenerative diseases?

  • Methodology : Use gene knockout (KO) mice (e.g., NK-1 receptor KO) to isolate this compound’s effects. Perform transcriptomic profiling (RNA-seq) and pathway analysis (e.g., IPA) to identify downstream targets. Validate with immunohistochemistry for neuroinflammation markers .

Q. Contradiction and Reproducibility Analysis

Q. How should researchers address inconsistencies in this compound’s efficacy across ethnic populations in phase III trials?

  • Methodology : Perform meta-regression analysis of subgroup data, adjusting for covariates (e.g., CYP2D6 polymorphisms). Collaborate with consortia to pool datasets and increase statistical power. Use sensitivity analyses to test robustness of findings .

Q. What experimental designs improve reproducibility of this compound’s antiemetic effects in heterogenous tumor models?

  • Methodology : Standardize emesis induction protocols (e.g., cisplatin dosage, infusion rate). Report animal strain, sex, and housing conditions explicitly. Use open-source platforms (e.g., FAIR data principles) to share raw datasets and analytical pipelines .

Q. How can this compound’s interactions with 5-HT3 antagonists (e.g., ondansetron) be systematically evaluated for synergistic effects?

  • Methodology : Apply isobolographic analysis to quantify synergy in in vivo models. Use factorial RCT designs to test combination therapies in humans. Measure additive vs. synergistic outcomes via interaction term analysis in generalized linear models (GLMs) .

Q. Methodological Best Practices

  • Data Transparency : Archive raw datasets, analytical code, and experimental protocols in repositories like Figshare or Zenodo to enable independent verification .
  • Statistical Rigor : Pre-register hypotheses and analysis plans on platforms like ClinicalTrials.gov or Open Science Framework (OSF) to reduce HARKing (Hypothesizing After Results are Known) .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and CONSORT for clinical trials to ensure ethical and methodological rigor .

Eigenschaften

IUPAC Name

(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVSJYGQAIEMOC-ZGNKEGEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203740
Record name Rolapitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rolapitant is an orally active, highly selective Neurokinin-1 Receptor (NK1R) antagonist. NK1 receptors are located primarily in the gut and central nervous system and are activated by Substance P following chemotherapy administration. By binding to the NK1 receptor, rolapitant prevents binding of its ligand Substance P, which is released in the gut following chemotherapy administration.
Record name Rolapitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09291
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

552292-08-7
Record name Rolapitant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552292-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rolapitant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552292087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rolapitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09291
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rolapitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S,8S)-8-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro[4.5]dec-1-en-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROLAPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLE429IZUC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.